

The First Synthesis of Bromo-DragonFLY: A Technical Guide

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Compound of Interest

Compound Name: *Bromo-DragonFLY*

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Introduction

Bromo-DragonFLY, or 1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane, is a potent and long-acting psychedelic substance of the phenethylamine class. Its unique rigid structure, resembling a dragonfly, is conferred by the fusion of two furan rings to a central benzene core. This structural constraint results in exceptionally high affinity and agonist activity at the serotonin 5-HT2A receptor, the primary target for classical hallucinogens. The initial synthesis and pharmacological characterization of this compound were conducted in the late 1990s and early 2000s by the research group of David E. Nichols at Purdue University.^{[1][2]} This work was a significant step in exploring the structure-activity relationships of 5-HT2 receptor agonists.^[3]

This technical whitepaper provides an in-depth guide to the seminal syntheses of **Bromo-DragonFLY** by the Nichols laboratory, presenting detailed experimental methodologies, quantitative pharmacological data, and visual diagrams of the key chemical and biological pathways.

Part 1: The First Racemic Synthesis (1998)

The first preparation of **Bromo-DragonFLY** was reported by Parker, Nichols, and colleagues in 1998 in the *Journal of Medicinal Chemistry*.^{[3][4][5]} This route produced a racemic mixture of

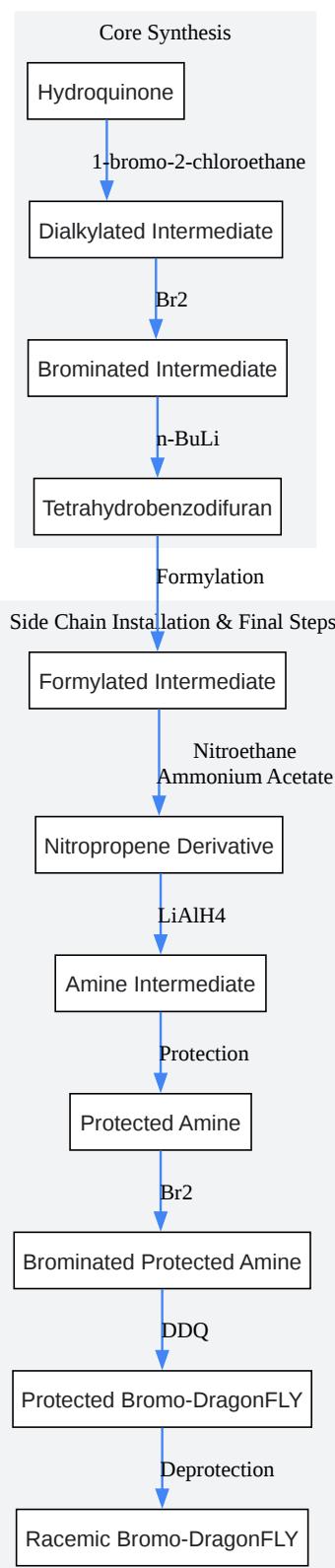
the compound and served as an extension of their prior research into related tetrahydrobenzodifuran analogues.^[6]

Experimental Protocol Overview

The initial synthesis begins with hydroquinone and proceeds through the construction of the core heterocyclic ring system followed by the addition and modification of the aminopropane side chain.^[6]

- Formation of the Tetrahydrobenzodifuran Core: Hydroquinone is first dialkylated using 1-bromo-2-chloroethane. The resulting intermediate is brominated and then treated with n-butyllithium, which facilitates a lithium-halogen exchange and subsequent intramolecular cyclization to yield the 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran ring system.^{[6][7]}
- Side Chain Installation: The tetrahydrobenzodifuran core is formylated to introduce an aldehyde group.^{[6][7]} This aldehyde then undergoes a condensation reaction with nitroethane, catalyzed by ammonium acetate, to form the corresponding nitropropene derivative.^[6]
- Final Steps: The nitropropene is reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄).^[6] This intermediate is protected, followed by para-bromination with elemental bromine. The synthesis is completed by the oxidation of the tetrahydrofuran rings to aromatic furan rings using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and subsequent removal of the amine protecting group to yield racemic **Bromo-DragonFLY**.^[6]

Synthesis Workflow: Racemic Bromo-DragonFLY



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Caption: Workflow for the first racemic synthesis of **Bromo-DragonFLY**.

Part 2: Enantiospecific Synthesis of (R)-Bromo-DragonFLY (2001)

Subsequent research determined that the (R)-enantiomer of **Bromo-DragonFLY** possesses significantly greater binding affinity at key serotonin receptors.^[6] In 2001, Chambers, Nichols, and colleagues published an improved, enantiospecific synthesis to isolate the more active (R)-(-)-**Bromo-DragonFLY**.^{[8][9]} This route utilizes a chiral building block derived from a natural amino acid, D-alanine.^[10]

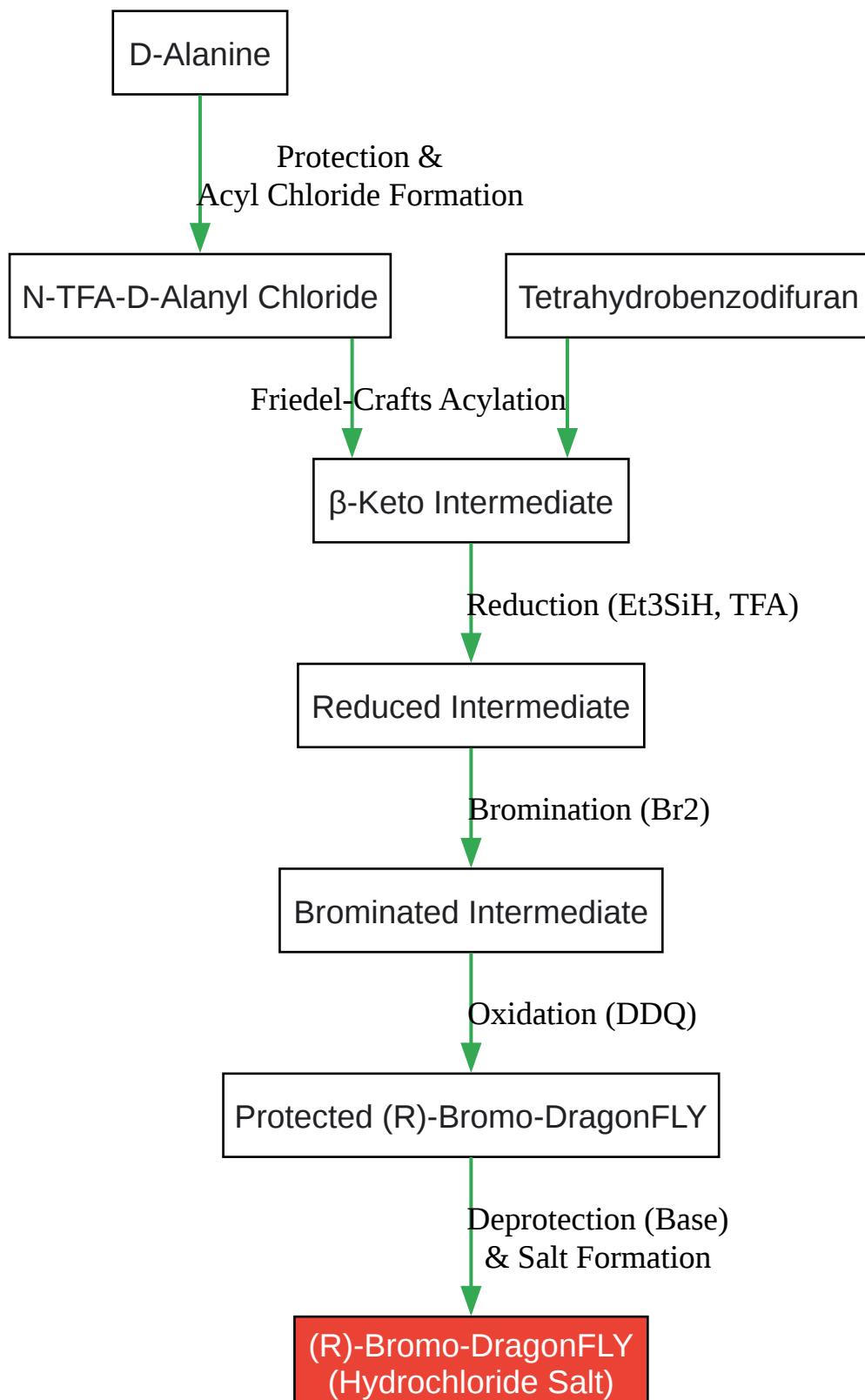
Experimental Protocol

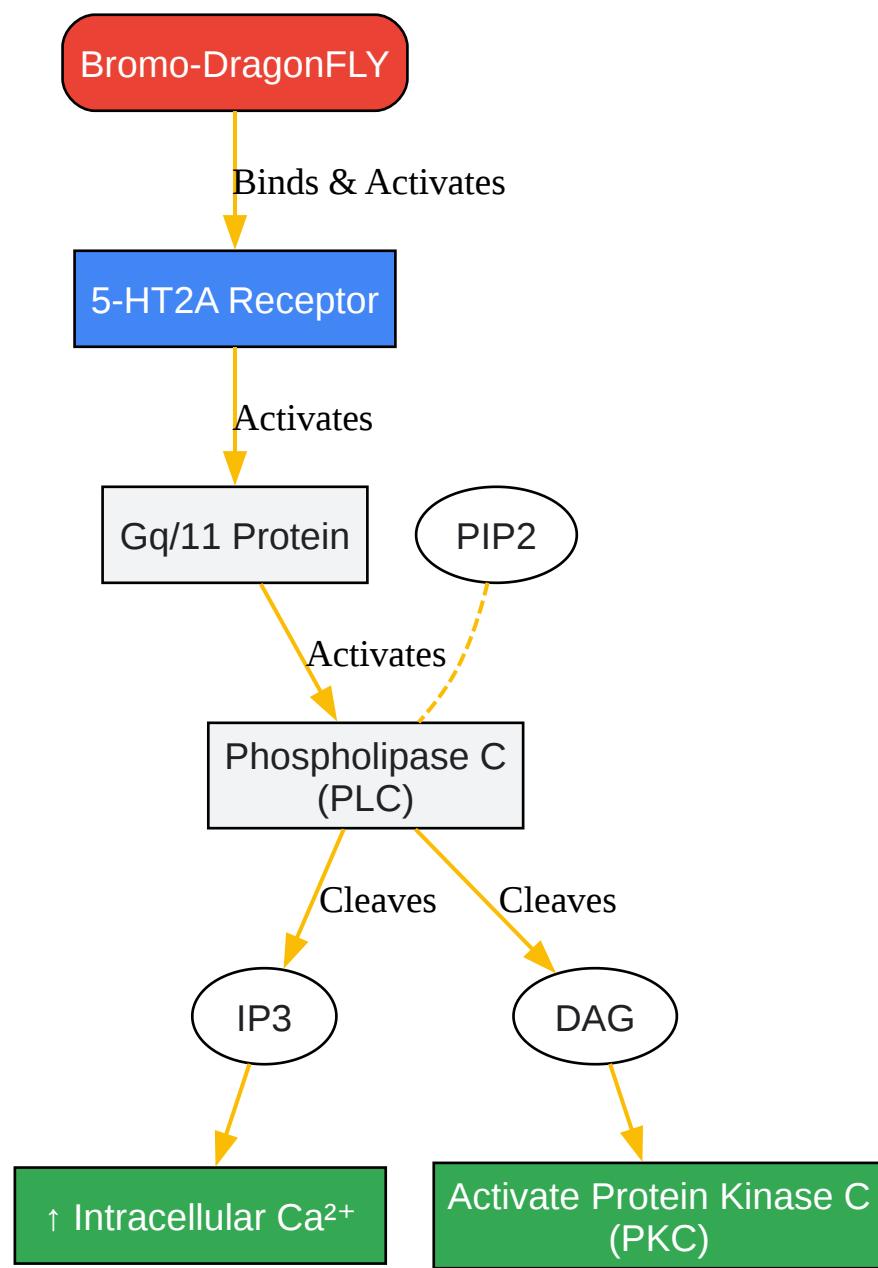
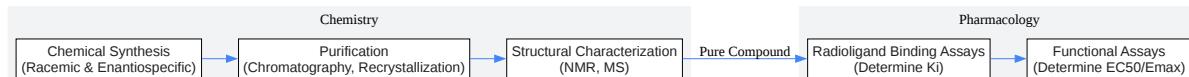
This synthesis is a multi-step process involving the preparation of the heterocyclic core followed by a stereospecific acylation and subsequent chemical transformations.^[10]

- Synthesis of the 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran Core: This "wing" backbone is prepared from 1,4-bis(2-hydroxyethoxy)benzene.^[10] The diol is chlorinated with thionyl chloride (SOCl_2), followed by bromination with elemental bromine. The crucial cyclization to form the tetrahydrobenzodifuran ring is then effected using a Grignard reagent such as ethylmagnesium bromide, which was found to be more effective than n-butyllithium.^[7]
- Chiral Side Chain Attachment (Friedel-Crafts Acylation): A chiral precursor is synthesized from D-alanine, which is N-protected with a trifluoroacetyl group and converted to its acyl chloride.^[9] This chiral acyl chloride is then reacted with the tetrahydrobenzodifuran core in a Friedel-Crafts acylation to yield a key β -keto intermediate.^{[6][7]}
- Ketone Reduction: The β -keto group of the intermediate is reduced to a methylene group. This is achieved using triethylsilane in trifluoroacetic acid, a mild and selective method that does not affect the trifluoroacetamide protecting group.^{[6][7]}
- Bromination and Aromatization: The resulting molecule is brominated at the para-position relative to the side chain using elemental bromine.^[10] The dihydrofuran "wings" are then aromatized to furan rings via oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).^{[6][10]}
- Deprotection: The final step involves the removal of the N-trifluoroacetyl protecting group under basic conditions, followed by conversion to the hydrochloride salt, yielding the final

product, (R)-(-)-**Bromo-DragonFLY**.[\[10\]](#)

Synthesis Workflow: Enantiospecific (R)-Bromo-DragonFLY





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